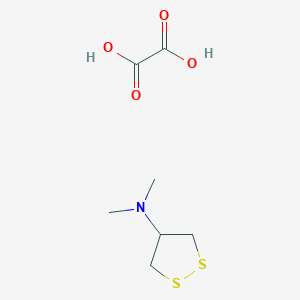

Nereistoxin oxalate

Description

Historical Context of Nereistoxin (B154731) Discovery and Isolation

The story of nereistoxin begins not in a laboratory, but with Japanese fishermen who used the marine annelid worm, Lumbriconereis heteropoda, as bait. wikipedia.org Accidental human poisonings from this worm prompted scientific investigation into the responsible chemical agent. wikipedia.org The toxic compound was first isolated in 1934 by S. Nitta from this marine worm. biologists.com However, it was not until 1962 that researchers, Okaichi and Hashimoto, fully identified the chemical structure of the toxin as 4-N,N-dimethylamino-1,2-dithiolane and named it nereistoxin (NTX). wikipedia.orgbiologists.com

The initial isolation from Lumbriconereis heteropoda marked the discovery of a novel animal toxin that would later become a foundational molecule for synthetic chemistry endeavors. nih.govnih.gov This natural product, a small-molecule toxin found in marine sediments, was the first example of an animal toxin to be successfully used as a basis for the synthesis of commercial analogues. nih.gov

Evolution of Nereistoxin Oxalate (B1200264) as a Research Compound

The potent insecticidal properties of nereistoxin quickly captured the attention of the scientific community, particularly researchers at Takeda Chemical Industries in Japan during the 1960s. wikipedia.org Recognizing its potential, they began to investigate it as a possible insecticide. wikipedia.org This led to the synthesis of numerous derivatives where the core structure of nereistoxin was modified. wikipedia.orgnih.gov The goal was to create compounds that retained high insecticidal activity while being less toxic to mammals. wikipedia.org These efforts resulted in the development of several commercial insecticides, including cartap (B107815), bensultap (B1668009), thiocyclam (B1196929), and thiosultap (B1206489). wikipedia.org These synthetic analogues are considered propesticides, as they break down in the environment or are metabolized within the insect to release the active nereistoxin. wikipedia.org

In the laboratory setting, nereistoxin is often used in its salt form, nereistoxin oxalate, for increased stability and ease of handling in experimental solutions. koreascience.kranalis.com.mytandfonline.com Researchers have utilized nereistoxin hydrogen oxalate to conduct detailed electrophysiological studies on insect nervous systems. biologists.comresearchgate.net These studies have been crucial in elucidating its mechanism of action at cholinergic synapses. biologists.com The development of analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), has further solidified the role of this compound as a standard for quantifying its related pesticides in various matrices. koreascience.kranalis.com.my

Overview of this compound's Significance in Invertebrate Neurobiology and Pest Control Research

This compound's primary significance lies in its specific mode of action on the nervous system of invertebrates. wikipedia.orgbiologists.com It functions as an antagonist by blocking the nicotinic acetylcholine (B1216132) receptor (nAChR), a critical component of synaptic transmission in the insect central nervous system. wikipedia.orgbiologists.com This blockage disrupts nerve impulses, leading to paralysis and eventual death of the insect. seafdec.org.ph Its chemical similarity to the neurotransmitter acetylcholine allows it to bind to the receptor, but it does not activate it, thus acting as a non-competitive blocker. biologists.comnih.gov

This targeted action on insect nAChRs has made nereistoxin a valuable lead compound in the development of insecticides. nih.gov Nereistoxin-based insecticides have proven effective against a range of agricultural pests, particularly those from the Lepidoptera, Hemiptera, and Coleoptera orders, such as the rice stem borer. wikipedia.orgnih.govnih.govmdpi.com

In the field of invertebrate neurobiology, this compound has been an indispensable tool. Electrophysiological studies using nereistoxin on synapses from insects like the cockroach (Periplaneta americana) have provided deep insights into the properties of insect nAChRs. wikipedia.orgbiologists.com These studies have revealed that nereistoxin induces a dose-dependent, partial block of synaptic transmission. biologists.com Research has also highlighted differences between insect and vertebrate nAChRs, which is a key factor in the selective toxicity of nereistoxin-derived insecticides. biologists.comnih.gov The continuous study of nereistoxin and its interaction with nAChRs drives further research into developing new, more effective, and environmentally safer insecticides. nih.govnih.gov

Data Tables

Table 1: Key Milestones in Nereistoxin Research

| Year | Milestone | Significance | Reference(s) |

| 1934 | First isolation of the toxic principle from Lumbriconereis heteropoda. | Initial discovery of the natural toxin. | wikipedia.org, biologists.com |

| 1962 | Chemical structure determined and named "Nereistoxin". | Enabled synthesis and further study. | wikipedia.org, biologists.com |

| 1960s | Takeda Chemical Industries begins research. | Led to the development of commercial insecticide analogues. | wikipedia.org |

| 1985 | Detailed electrophysiological studies on cockroach synapses published. | Elucidated the mechanism of action on insect nicotinic acetylcholine receptors. | biologists.com |

| 2022+ | Ongoing synthesis and evaluation of new derivatives. | Addresses pest resistance and seeks improved insecticidal profiles. | nih.gov, nih.gov, rsc.org |

Table 2: Nereistoxin and its Commercial Analogues

| Compound | Relationship to Nereistoxin | Primary Use | Reference(s) |

| Nereistoxin | Natural parent compound | Lead for insecticide development | wikipedia.org, nih.gov |

| Cartap | Synthetic analogue (propesticide) | Insecticide | wikipedia.org, |

| Bensultap | Synthetic analogue (propesticide) | Insecticide | wikipedia.org, |

| Thiocyclam | Synthetic analogue (propesticide) | Insecticide | wikipedia.org, |

| Thiosultap | Synthetic analogue (propesticide) | Insecticide | wikipedia.org, analis.com.my |

Nereistoxin, a naturally occurring neurotoxin, has been a subject of scientific interest due to its unique chemical structure and biological activity. This article focuses on the biosynthesis and natural occurrence of nereistoxin precursors, exploring the organisms that produce these compounds, the pathways involved in their synthesis, and the environmental factors that may influence their production.

Structure

2D Structure

Properties

IUPAC Name |

N,N-dimethyldithiolan-4-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2.C2H2O4/c1-6(2)5-3-7-8-4-5;3-1(4)2(5)6/h5H,3-4H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHWFFMDTBCNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CSSC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936786 | |

| Record name | Oxalic acid--N,N-dimethyl-1,2-dithiolan-4-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-52-3 | |

| Record name | Oxalic acid--N,N-dimethyl-1,2-dithiolan-4-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nereistoxin Oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Natural Occurrence of Nereistoxin Precursors

Identification of Natural Sources and Organisms

The primary natural source of nereistoxin (B154731) is the marine annelid worm Lumbriconereis heteropoda. wikipedia.orgrsc.orgbenchchem.comherts.ac.ukchemsrc.comucl.ac.uk This organism, which inhabits marine sediments, was where nereistoxin was first isolated in 1934. wikipedia.orgrsc.orgkyoto-u.ac.jp The presence of nereistoxin in this marine worm was initially noted by Japanese fishermen who observed that crustaceans became paralyzed when placed in containers with the worms. ucl.ac.uk

While Lumbriconereis heteropoda is the most well-known source, nereistoxin has also been associated with Lumbrineris brevicirra. inchem.org The isolation of nereistoxin from these marine segmented worms highlights their significance as natural producers of this unique sulfur-containing compound.

A summary of identified natural sources is presented in the table below:

| Organism | Type of Organism | Habitat | Compound Isolated |

| Lumbriconereis heteropoda | Marine Annelid | Marine Sediments | Nereistoxin |

| Lumbrineris brevicirra | Marine Annelid | Marine | Nereistoxin |

Biosynthetic Pathways and Metabolic Intermediates

While the detailed in vivo biosynthetic pathway of nereistoxin in marine annelids is not fully elucidated, research into the synthesis of nereistoxin and its derivatives provides insights into potential metabolic intermediates and chemical transformations involved.

Synthetic routes to nereistoxin often involve the cyclization of dithiol derivatives. For instance, an improved synthesis of nereistoxin has been achieved through a three-step sequence starting from 1,3-bis(benzylthio)-2-propanone or 2-phenyl-1,3-dithian-5-one. tandfonline.comoup.comtandfonline.com This process involves the debenzylation of intermediates like 2-dimethylamino-1,3-bis(benzylthio) propane (B168953), followed by oxidation of the resulting dithiol to form the 1,2-dithiolane (B1197483) ring of nereistoxin. tandfonline.com

Studies on the metabolism of synthetic nereistoxin analogs, such as cartap (B107815), bensultap (B1668009), and thiosultap (B1206489), which act as proinsecticides, indicate that they are metabolized in vivo to nereistoxin or its uncyclized dithiol form. benchchem.cominchem.organalis.com.myresearchgate.netinchem.org This conversion involves hydrolysis, particularly in aqueous or biological environments. benchchem.com For example, bensultap hydrolyzes under alkaline conditions, and cartap is metabolized in insects through enzymatic hydrolysis, releasing nereistoxin as the active agent. benchchem.com These metabolic conversions suggest that dithiol derivatives are key intermediates in the biological activity of these compounds and likely play a role in the natural biosynthesis or degradation of nereistoxin.

Further metabolic studies on nereistoxin itself in mammals have shown that it undergoes methylation and oxidation at the sulfur atom, as well as oxidative demethylation reactions at the dimethylamino group. inchem.org This indicates that the dithiolane ring and the dimethylamino moiety are subject to enzymatic modifications. Sequential N-desmethylation and S-oxidation of nereistoxin have been shown to reduce its potency. researchgate.netnih.gov

While the precise sequence of events in Lumbriconereis heteropoda remains an area for further research, the chemical transformations observed in synthetic routes and the metabolism of related compounds suggest that the biosynthesis likely involves the formation of a dithiol precursor followed by oxidative cyclization to the 1,2-dithiolane ring. Potential metabolic intermediates could include dithiol derivatives and their oxidized or methylated forms.

Environmental Factors Influencing Natural Production

Research specifically detailing the environmental factors that influence the natural production of nereistoxin in marine annelids is limited in the provided search results. However, the habitat of Lumbriconereis heteropoda in marine sediments rsc.org suggests that factors within this environment would be relevant.

General principles of natural product biosynthesis in marine organisms indicate that environmental conditions such as temperature, salinity, nutrient availability, and the presence of predators or symbiotic microorganisms can influence the production of secondary metabolites. For marine invertebrates, interactions within their specific ecological niche, including diet and exposure to environmental stressors, could play a role in the levels of nereistoxin produced.

Studies on the stability and degradation of nereistoxin and its analogs in the environment provide some indirect insights. Nereistoxin can be generated from the hydrolysis of thiocyclam (B1196929), bensultap, or thiosultap when dissolved in water. researchgate.net The toxicity of nereistoxin is reported to be enhanced by alkaline water pH, while it is not toxic at water pH below 5.6. seafdec.org.ph This suggests that pH is an environmental factor that can affect the stability and potentially the biological availability of nereistoxin.

Further research is needed to directly investigate the specific environmental cues and conditions that regulate the biosynthesis and accumulation of nereistoxin in its natural host organisms.

Chemical Synthesis and Analog Development

Early Synthetic Methodologies for Nereistoxin (B154731) and Related Structures

Initial synthetic work focused on establishing reliable routes to nereistoxin and its core structural motifs. These early methods laid the groundwork for the development of more advanced and efficient synthetic strategies.

One of the early and versatile approaches to nereistoxin and its analogs involves the use of dichloropropane intermediates. A key starting material in many of these syntheses is 1,3-dichloro-2-propanol, which can be converted to various 2-substituted-1,3-dichloropropanes. For the synthesis of nereistoxin analogs, 1,3-dichloro-N,N-dimethyl-2-propanamine hydrochloride is a crucial intermediate. nih.gov This compound can be conveniently synthesized in two steps from 2-amino-1,3-propanediol. The amino group is first dimethylated via the Eschweiler–Clarke reaction, followed by chlorination of the hydroxyl groups with thionyl chloride (SOCl₂). nih.gov

The resulting 1,3-dichloro-N,N-dimethyl-2-propanamine can then be reacted with a sulfur source to construct the dithiolane ring. For instance, the synthesis of Bensultap (B1668009), a nereistoxin analog, is achieved by reacting the sodium salt of benzenethiolsulfonate (PhSO₂SNa) with N,N-dimethyl 1,3-dichloro-2-propylamine. wikipedia.org This reaction proceeds via nucleophilic substitution, where the sulfur nucleophile displaces the two chlorine atoms to form the dithiolane ring. Bensultap can subsequently be converted to nereistoxin through treatment with an alkali. wikipedia.org

Another example is the synthesis of Cartap (B107815), which can be prepared from 1-(N,N-dimethylamino)-2,3-propylene dichloride. patsnap.com This dichloropropane derivative serves as a key building block for introducing the core structure of nereistoxin.

An alternative early synthetic route utilizes dithiocyanate intermediates. This pathway involves the introduction of two thiocyanate (B1210189) groups onto a propane (B168953) backbone, which can then be cyclized to form the dithiolane ring of nereistoxin. A key precursor for this route is 1,3-dithiocyanato-2-(dimethylamino)propane hydrochloride. google.com

The synthesis of Cartap hydrochloride can be achieved from this dithiocyanate intermediate. google.com The process involves reacting 1,3-dithiocyanato-2-(dimethylamino)propane hydrochloride with thionyl chloride in a mixture of toluene (B28343) and methanol (B129727). google.com This reaction facilitates the conversion of the thiocyanate groups into the carbamoylthio groups present in Cartap.

Advanced Synthetic Strategies for Nereistoxin Oxalate (B1200264)

More recent synthetic efforts have focused on developing more efficient and selective methods for the synthesis of nereistoxin and its derivatives, including nereistoxin oxalate. One such advanced strategy involves the direct conversion of nereistoxin to its analogs. For example, Thiocyclam (B1196929), a nereistoxin analog with a 1,2,3-trithiane (B1206562) ring, can be prepared from nereistoxin hydrogen oxalate. google.comnih.gov

This process involves reacting 4-(N,N-dimethylamino)-1,2-dithiolane hydrogen oxalate (nereistoxin hydrogen oxalate) with an alkali metal salt of a polythionate, such as sodium tetrathionate, in a two-phase system. google.com The reaction is carried out at a controlled pH of 7-9 and at temperatures between 0 and 60°C with vigorous stirring. google.com The resulting Thiocyclam can be precipitated from the organic phase as its hydrogen oxalate salt by treatment with oxalic acid in an aprotic solvent. google.com This method provides a direct route to Thiocyclam from a readily available nereistoxin salt. google.com

Another approach involves the synthesis of Thiocyclam from a disosultap aqueous solution, which is a derivative of nereistoxin. google.com This method includes a cyclization reaction in the presence of sodium sulfide, followed by precipitation with oxalic acid to yield Thiocyclam. google.compatsnap.com

Rational Design and Synthesis of Nereistoxin Analogs and Derivatives

The development of nereistoxin analogs has been a major focus of research, driven by the desire to create new insecticides with improved efficacy, selectivity, and safety profiles. nih.govmdpi.com This has involved the rational design and synthesis of a wide range of derivatives, including modifications to the dithiolane ring and the side chain. nih.govmdpi.com

A significant number of nereistoxin analogs feature modifications of the core 1,2-dithiolane (B1197483) ring system. The synthesis of various 1,3-dithiane (B146892) derivatives has been explored as these compounds can serve as important building blocks in organic synthesis. organic-chemistry.orgresearchgate.net For example, 5-dimethylamino-1,3-dithiane, a dithiane analog of nereistoxin, was prepared from 1,3-dithian-5-one (B3055365) via the Leuckert-Wallach reaction. tandfonline.comnih.gov

The synthesis of β-hydroxy 1,3-dithiane derivatives has also been reported, starting from versatile synthons like 3,3,4,4-tetraethoxybut-1-yne. uib.no These synthetic strategies allow for the introduction of various functional groups onto the dithiane ring, enabling the exploration of structure-activity relationships.

Researchers have also synthesized a variety of 1,3-dithiolane-containing compounds as potential neonicotinoid insecticides. researchgate.net These syntheses often involve the reaction of a suitable precursor with 1,2-ethanedithiol (B43112) to form the dithiolane ring. researchgate.net

Table 1: Examples of Dithiolane and Dithiane Derivatives of Nereistoxin

| Compound Name | Structure | Synthetic Precursor(s) | Reference |

|---|---|---|---|

| 5-Dimethylamino-1,3-dithiane | 1,3-Dithian-5-one | tandfonline.comnih.gov | |

| 3-(1,3-Dithian-2-yl)-1,1-diethoxypropan-2-ol | 3,3,4,4-Tetraethoxybut-1-yne | uib.no | |

| (E)-1-((1,3-Dithiolan-2-yl)methyl)-2-(nitromethylene)imidazolidine | Compound (4) and 1,2-ethanedithiol | researchgate.net |

Cyclic and Linear Sulfur-Containing Analogs

In addition to dithiolane and dithiane derivatives, a variety of other cyclic and linear sulfur-containing analogs of nereistoxin have been synthesized. Thiocyclam, which contains a 1,2,3-trithiane ring, is a prominent example of a cyclic analog. nih.gov

Linear analogs, where the disulfide bond of the dithiolane ring is opened, have also been extensively investigated. A series of phosphorothioate (B77711) nereistoxin derivatives with opened disulfide bonds have been developed. nih.gov The synthesis of these compounds involves the reaction of 1,3-dichloro-N,N-dimethyl-2-propanamine hydrochloride with various substituted S-hydrogen phosphorothioates. nih.gov

Furthermore, N-acyl thiourea (B124793) derivatives have been synthesized as another class of linear analogs. nih.gov The synthesis of these compounds typically involves the reaction of an isothiocyanate with an amine. nih.gov Thiocarbamate analogs have also been prepared through various synthetic routes, including the reaction of thiocyanates under acidic conditions (Riemschneider synthesis) or the carbonylation of amines and thiols. researchgate.netwikipedia.org

Table 2: Examples of Cyclic and Linear Sulfur-Containing Nereistoxin Analogs

| Compound Class | General Structure/Description | Synthetic Approach | Reference(s) |

|---|---|---|---|

| Thiocyclam | 1,2,3-Trithiane ring | Reaction of nereistoxin hydrogen oxalate with sodium tetrathionate | google.com |

| Phosphorothioates | Linear, open disulfide bond with phosphate (B84403) esters | Reaction of 1,3-dichloro-N,N-dimethyl-2-propanamine hydrochloride with S-hydrogen phosphorothioates | nih.gov |

| N-Acyl Thioureas | Linear, containing a thiourea moiety | Reaction of isothiocyanates with amines | nih.gov |

| Thiocarbamates | Linear, containing a thiocarbamate moiety | Riemschneider synthesis from thiocyanates or carbonylation of amines and thiols | researchgate.netwikipedia.org |

Phosphonate (B1237965) Derivatives

In the quest for novel insecticidal agents, researchers have turned to the synthesis of nereistoxin derivatives incorporating phosphonate moieties. These organophosphorus compounds are known for their potential as inhibitors of acetylcholinesterase (AChE), a key enzyme in the nervous system of insects. nih.govnih.gov

A general synthetic route to these derivatives involves a multi-step process. The key intermediate, 1,3-dichloro-N,N-dimethyl-2-propanamine hydrochloride, is typically synthesized from 2-amino-1,3-propanediol. nih.gov This intermediate is then reacted with S-hydrogen phosphorothioates to yield the final phosphonate derivatives. nih.gov These phosphorothioates can be prepared by reacting the appropriate alcohol with phosphorus trichloride. nih.gov

The synthesized phosphonate derivatives have been characterized using various spectroscopic methods, including ³¹P, ¹H, and ¹³C NMR, as well as high-resolution mass spectrometry (HRMS). nih.govnih.gov

Research Findings:

Studies have shown that many of these phosphonate derivatives exhibit significant insecticidal activity against a range of pests, including Mythimna separata (armyworm), Myzus persicae (green peach aphid), and Rhopalosiphum padi (bird cherry-oat aphid). nih.govnih.gov For instance, certain compounds have demonstrated high mortality rates against these insects. nih.gov The insecticidal efficacy of these derivatives is often correlated with their ability to inhibit acetylcholinesterase. nih.gov Molecular docking studies have suggested that these compounds can bind effectively to AChE. nih.gov

Table 1: Insecticidal Activity of Selected Nereistoxin Phosphonate Derivatives

| Compound | Target Insect | LC₅₀ (μg/mL) |

| 7b | Myzus persicae | 42.93 nih.gov |

| 7b | Rhopalosiphum padi | 58.19 nih.gov |

| 7f | Mythimna separata | 136.86 nih.gov |

| 7f | Myzus persicae | 138.37 nih.gov |

| 7f | Rhopalosiphum padi | 131.64 nih.gov |

Other Modified Structural Scaffolds

Beyond the addition of functional groups, the core structure of nereistoxin has been modified to develop new classes of insecticides. These modifications often involve the alteration or opening of the characteristic 1,2-dithiolane ring.

One significant class of analogs includes those where the disulfide bond of the dithiolane ring is replaced by other sulfur-containing linkages. This approach led to the development of several commercial insecticides, which are often considered pro-pesticides as they are converted to nereistoxin or a related toxic dithiol in the environment. wikipedia.org

Thiosulfonate Derivatives: An example of this class is bensultap . Its synthesis involves the reaction of the sodium salt of benzenethiolsulfonate with N,N-dimethyl 1,3-dichloro-2-propylamine. wikipedia.org This modification results in an acyclic structure that retains insecticidal activity.

Dicarbamate Derivatives: Cartap is a prominent example of a dicarbamate analog. wikipedia.orgresearchgate.net In this structure, the dithiolane ring is opened, and the sulfur atoms are functionalized with carbamoyl (B1232498) groups. Cartap is known to be converted to the more active nereistoxin. researchgate.net

Dithiane Analogs: Researchers have also explored modifications of the heterocyclic ring itself. For example, a six-membered ring analog, 5-dimethylamino-1,3-dithiane (DMA-DT), has been synthesized. mdpi.com The preparation of this compound starts from 1,3-dithian-5-one. mdpi.com Studies on such analogs help in understanding the structural requirements for biological activity.

These structural modifications highlight the versatility of the nereistoxin scaffold in the development of new insecticidal agents with varied chemical properties.

Table 2: Examples of Nereistoxin Analogs with Modified Scaffolds

| Compound Name | Structural Modification |

| Bensultap | Acyclic thiosulfonate derivative wikipedia.org |

| Cartap | Acyclic dicarbamate derivative wikipedia.orgresearchgate.net |

| Thiocyclam | Tetrahydro-1,3,5-triazine derivative wikipedia.org |

| Thiosultap (B1206489) | Acyclic thiosulfate (B1220275) derivative wikipedia.org |

| 5-dimethylamino-1,3-dithiane (DMA-DT) | Six-membered dithiane ring analog mdpi.com |

Molecular Mechanisms of Action

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nereistoxin (B154731) exerts its toxic effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels involved in fast synaptic transmission in both insects and mammals. wikipedia.orgacs.orgfrontiersin.orgyoutube.com The binding of the neurotransmitter acetylcholine to these receptors triggers a conformational change, opening a channel for ion flow and propagating the nerve signal. youtube.com Nereistoxin disrupts this process by acting as an antagonist at these receptors. nih.govpsu.edu

Competitive Antagonism and Receptor Blocking

Nereistoxin functions as a competitive antagonist at nAChRs. This means it vies with the endogenous ligand, acetylcholine, for the same binding sites on the receptor. acs.org By occupying these sites, nereistoxin prevents acetylcholine from binding and activating the receptor, thereby blocking the normal flow of ions and inhibiting nerve signal transmission. psu.edu Studies on cockroach central nervous system synapses have demonstrated that nereistoxin effectively blocks the nAChR/ion channel complex. wikipedia.org This blockade leads to a reduction in the amplitude of endplate potentials and currents, ultimately resulting in paralysis. psu.edu

Some research also points to a more complex interaction, suggesting nereistoxin acts as a partial agonist. psu.edu This implies that while it primarily blocks the receptor, it can also weakly activate it under certain conditions. psu.edu However, its predominant effect is antagonistic. psu.edu Furthermore, studies using honeybee head membranes have shown that nereistoxin is a potent competitive displacer of ligands that bind to the noncompetitive blocker (NCB) site within the nAChR channel, indicating a direct interaction with the receptor/channel complex. acs.orgnih.gov

Specificity for Insect Nicotinic Acetylcholine Receptors

A key characteristic of nereistoxin and its synthetic analogues is their selective toxicity towards insects over mammals. jst.go.jp This specificity arises from structural and pharmacological differences between insect and vertebrate nAChRs. nih.govjst.go.jp While nereistoxin can interact with mammalian nAChRs, it generally exhibits a higher affinity for insect nAChRs. nih.gov This differential binding affinity is a cornerstone of its use as an insecticide. The structural diversity among nAChR subunits in different species contributes to this selectivity, allowing for the development of insecticides that are effective against target pests while having lower toxicity to non-target organisms. nih.gov

Subtype Specificity of nAChR Interactions

The family of nAChRs is highly diverse, with numerous subtypes assembled from different combinations of protein subunits. unimore.it These subtypes exhibit distinct pharmacological and biophysical properties and are differentially expressed throughout the nervous system. frontiersin.orgunimore.it Research indicates that nereistoxin's interaction is not uniform across all nAChR subtypes. For instance, studies on vertebrate nAChRs have revealed varying binding affinities of nereistoxin and its analogs for different subtypes, such as the α4β2, α7, and muscle-type nAChRs. nih.gov

Specifically, quaternary nitrogen analogs of nereistoxin showed lower binding affinity for α4β2 nAChRs but significantly higher affinity for the Torpedo muscle-type and rat α7 brain receptors compared to their tertiary amine counterparts. nih.gov This subtype-selective binding underscores the complexity of nereistoxin's interaction with nAChRs and is a critical area of research for understanding its full pharmacological profile. frontiersin.org

Role of the Disulfide Bond in Nereistoxin Activity

A distinctive structural feature of nereistoxin is its cyclic 1,2-dithiolane (B1197483) ring, which contains a disulfide bond (-S-S-). nih.gov This bond is not merely a structural element but plays a crucial role in the molecule's biological activity.

Redox Mechanisms and Dihydronereistoxin (B14167942) Formation

The disulfide bond in nereistoxin can undergo reduction to form dihydronereistoxin, a dithiol compound. biologists.com This redox transformation is considered a key step in its mechanism of action. It is hypothesized that this reduced form is the active metabolite that interacts with the nAChR. The conversion of nereistoxin to dihydronereistoxin can occur metabolically within the insect's body. acs.org

Proposed Intermolecular Disulfide Bond Formation with Receptors

A long-standing hypothesis suggests that the dithiol form of nereistoxin could form a covalent disulfide bond with the nAChR, leading to an irreversible blockade of the ion channel. biologists.com This proposed mechanism involves a disulfide interchange reaction between the reduced nereistoxin and a disulfide bond within the receptor protein, possibly in the C loop of an acetylcholine-binding protein (AChBP), a soluble homolog of the nAChR ligand-binding domain. nih.gov

However, recent studies have challenged the necessity of this covalent interaction for receptor inhibition. nih.gov Experiments using an AChBP mutant lacking the C loop disulfide bond showed that its affinity for nereistoxin was very similar to that of the wild-type protein. nih.gov Furthermore, the inhibitory effect of nereistoxin on ligand binding to AChBPs was not time-dependent, which would be expected if a covalent bond were forming. nih.gov Despite these findings, the possibility of a reversible disulfide interchange reaction, particularly under reducing conditions, has not been entirely ruled out. nih.gov

To further investigate the importance of the disulfide bond, an analog of nereistoxin, dimethylaminodithiane (DMA-DT), was created where a methylene (B1212753) group replaces the disulfide bond. nih.gov DMA-DT exhibited lower binding affinities for the three tested nAChR subtypes compared to nereistoxin, indicating that the disulfide bond is indeed important for high-affinity binding, even if a covalent interaction is not the primary mechanism of inhibition. nih.gov

| Compound Name | Chemical Formula | Molar Mass |

| Nereistoxin | C5H11NS2 | 149.27 g·mol−1 |

| Nereistoxin oxalate (B1200264) | C7H13NO4S2 | Not specified |

| Dihydronereistoxin | Not specified | Not specified |

| Dimethylaminodithiane (DMA-DT) | Not specified | Not specified |

| Cartap (B107815) | C7H15N3O2S2 | Not specified |

| Bensultap (B1668009) | C17H21NO4S4 | Not specified |

| Thiocyclam (B1196929) | C5H11NS2 | Not specified |

| Thiosultap (B1206489) | Not specified | Not specified |

| Acetylcholine | C7H16NO2+ | Not specified |

| α-bungarotoxin | Not specified | Not specified |

| [3H]-cytisine | Not specified | Not specified |

| [125I]-α-bungarotoxin | Not specified | Not specified |

| [3H]-epibatidine | Not specified | Not specified |

| [3H]perhydrohistrionicotoxin | Not specified | Not specified |

| [3H]thienylcyclohexylpiperidine | Not specified | Not specified |

| [3H]imidacloprid | Not specified | Not specified |

| Oxalic acid | C2H2O4 | Not specified |

Electrophysiological and Neurophysiological Studies

Electrophysiological and neurophysiological studies have been instrumental in elucidating the precise molecular targets and actions of nereistoxin within the nervous system. These investigations have primarily focused on invertebrate models, providing a detailed understanding of how this toxin disrupts normal neuronal function.

Effects on Synaptic Transmission in Invertebrate Central Nervous Systems

Nereistoxin oxalate exerts a potent and specific blocking effect on synaptic transmission within the central nervous system (CNS) of invertebrates. wikipedia.orgbiologists.com Early electrophysiological studies on synapses from the American cockroach, Periplaneta americana, revealed that nereistoxin acts by blocking the nicotinic acetylcholine receptor (nAChR)/ion channel complex. wikipedia.orgbiologists.com This action is observed at low concentrations, where it induces a dose-dependent partial block of transmission at cercal afferent, giant interneurone synapses in the terminal abdominal ganglion of the cockroach. biologists.com This blockade occurs without altering the membrane potential or input resistance of the postsynaptic membrane, indicating a specific action on the receptor complex itself. biologists.com

The primary site of action is the postsynaptic nAChR, which is critical for fast synaptic transmission in the insect CNS. wikipedia.orgresearchgate.net The toxin's chemical similarity to acetylcholine initially suggested it might interfere with acetylcholinesterase, but subsequent research confirmed its role as a blocker of the nAChR. wikipedia.org Studies on the pond snail, Lymnaea stagnalis, have also shown that related compounds, the neonicotinoids, inhibit cholinergic neurotransmission by acting on nAChRs, further highlighting the importance of this receptor as a target for such neurotoxins in invertebrates. nih.gov The action of nereistoxin is characterized by the paralysis of insects, which is a direct consequence of the disruption of cholinergic signaling in their CNS. biologists.com

Impact on Neuronal Membrane Potentials and Ion Currents

The impact of nereistoxin on neuronal membrane potentials and ion currents is concentration-dependent. At low concentrations (2.0 × 10⁻⁸ to 1.0 × 10⁻⁶ mol/L) that are sufficient to block synaptic transmission, nereistoxin does not cause significant changes in the resting membrane potential or input resistance of the postsynaptic neuron in the cockroach CNS. biologists.com

However, at higher concentrations, nereistoxin exhibits more complex effects. Concentrations ranging from 1.0 × 10⁻⁵ to 1.0 × 10⁻³ mol/L can cause depolarization of the postsynaptic membrane. biologists.com When applied to isolated giant axons of the cockroach, nereistoxin at concentrations above 1.0 × 10⁻⁴ mol/L induces a dose-dependent depolarization of the axonal membrane. biologists.com This depolarization is associated with a decrease in input resistance. biologists.com

Voltage-clamp experiments on cockroach giant axons have provided further insight into the effects on ion currents at these higher concentrations. Nereistoxin was found to suppress both the transient inward sodium current (INa) and the delayed outward potassium current (IK). biologists.com It also leads to an increase in the membrane leak current. biologists.com Despite these effects on axonal currents, even at a concentration of 2.0 × 10⁻⁴ mol/L, nereistoxin does not suppress action potentials but does slow the repolarization phase. biologists.com Complete blockage of action potential generation typically requires concentrations as high as 1.0 × 10⁻³ mol/L. biologists.com

| Concentration (mol/L) | Effect | Reference |

|---|---|---|

| 2.0 × 10⁻⁸ - 1.0 × 10⁻⁶ | Partial, dose-dependent block of synaptic transmission. No change in postsynaptic membrane potential or resistance. | biologists.com |

| 1.0 × 10⁻⁷ | Voltage-dependent suppression of acetylcholine-induced currents. | biologists.com |

| 1.0 × 10⁻⁵ - 1.0 × 10⁻³ | Depolarization of the postsynaptic membrane. | biologists.com |

| > 1.0 × 10⁻⁴ | Depolarization of the axonal membrane. | biologists.com |

| > 2.0 × 10⁻⁴ | Suppression of axonal sodium and potassium currents; increase in leak current. Slowing of action potential repolarization. | biologists.com |

| 1.0 × 10⁻³ | Suppression of action potential generation. | biologists.com |

Modulation of Acetylcholine Release Mechanisms

While the primary action of nereistoxin is at the postsynaptic nAChR, its potential effects on presynaptic acetylcholine (ACh) release have also been considered. Studies on amphibian and mammalian neuromuscular junctions did not observe a significant increase in the frequency of miniature endplate potentials (MEPPs) following nereistoxin application. psu.edu This finding suggests that nereistoxin does not act as a potent secretagogue to enhance the spontaneous or evoked release of acetylcholine from presynaptic terminals. psu.edu The toxin's main inhibitory effect on neuromuscular transmission is therefore attributed to its postsynaptic blocking action on ACh receptors rather than a presynaptic modulation of neurotransmitter release. psu.edu

Comparative Analysis of Nereistoxin versus Analogs at the Molecular Level

Nereistoxin served as the prototype for the development of several synthetic insecticides, including cartap, bensultap, thiocyclam, and thiosultap. wikipedia.org These analogs, often referred to as nereistoxin-related compounds, are typically pro-insecticides that are metabolized in the target organism to the active form, nereistoxin, or a related dithiol. wikipedia.orginchem.org However, molecular-level analyses reveal important distinctions in their mechanisms of action.

Cartap, a bis(thiocarbamate) derivative, is often considered a pro-insecticide that reverts to nereistoxin. nih.gov However, studies have shown that cartap itself can directly block the nAChR/channel complex, acting as a non-competitive blocker. nih.govacs.org Both nereistoxin and cartap are equally potent in displacing non-competitive blockers from the nAChR ion channel in honeybee (Apis mellifera) head membranes. nih.govacs.org A key difference is that nereistoxin also binds to the agonist site (the imidacloprid (B1192907) binding site), whereas cartap does not. nih.govacs.org This suggests that nereistoxin may have a dual mechanism, acting as both a non-competitive channel blocker and a competitive antagonist at the agonist binding site, while cartap's action is more confined to direct channel block. nih.gov

Voltage-clamp electrophysiology studies on recombinant nAChRs expressed in Xenopus oocytes showed that nereistoxin acts as a non-competitive antagonist on various vertebrate and insect/vertebrate hybrid nAChRs. nih.gov The toxin was slightly more potent on recombinant Drosophila/vertebrate hybrid receptors than on vertebrate receptors alone, highlighting a degree of selectivity. nih.gov

Further studies comparing nereistoxin (NTX) with its methylated quaternary ammonium (B1175870) analog (MeNTX) and a disulfide-bond-disrupted analog (dimethylaminodithiane, DMA-DT) have provided insights into the structural requirements for receptor interaction. mdpi.comnih.gov Methylation of the dimethylamino group to form MeNTX resulted in a small decrease in binding affinity for rat brain α4β2 nAChRs but a significant, 20-fold increase in affinity for the Torpedo muscle-type nAChR. mdpi.com In contrast, opening the disulfide ring in DMA-DT led to lower binding affinities for all tested nAChR subtypes compared to nereistoxin. mdpi.comnih.gov This indicates the critical role of the cyclic disulfide structure for potent receptor binding.

| Compound | Primary Molecular Action | Binding Site(s) on nAChR | Key Findings | Reference |

|---|---|---|---|---|

| Nereistoxin (NTX) | Non-competitive and competitive antagonism | Binds to both the non-competitive blocker (NCB) site within the ion channel and the agonist binding site. | Dual mechanism of action. The cyclic disulfide bond is crucial for high-affinity binding. | nih.govacs.orgnih.govmdpi.com |

| Cartap | Direct non-competitive antagonism | Binds to the non-competitive blocker (NCB) site; does not bind to the agonist site. | Acts as a direct channel blocker, not just a pro-insecticide for nereistoxin. | nih.govacs.orgnih.gov |

| Methylnereistoxin (MeNTX) | Competitive antagonism | Binds to agonist sites; affinity varies by nAChR subtype compared to NTX. | Shows ~20x higher affinity for Torpedo muscle-type nAChR but lower affinity for rat α4β2 nAChR than NTX. | mdpi.com |

| Dimethylaminodithiane (DMA-DT) | Weak antagonism | Binds to nAChRs with low affinity. | Disruption of the disulfide ring significantly reduces binding affinity, confirming the ring's importance. | mdpi.comnih.gov |

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Biological Activity

The core structure of nereistoxin (B154731) features a five-membered 1,2-dithiolane (B1197483) ring and a dimethylamino group. wikipedia.orgnih.gov Research has indicated that the 1,2-dithiolane ring and the dimethylamino group are crucial for the biological activity of nereistoxin. wikipedia.orgbenchchem.com The mechanism of action is believed to involve the blockage of insect nAChR/ion channel complexes. wikipedia.orgbenchchem.comtandfonline.com Some studies suggest that nereistoxin may be reduced in vivo to a dithiol form, which could then interact with disulfide bonds in the receptor. tandfonline.combiologists.com However, the exact mechanism by which the dithiolane ring blocks nAChRs is not fully clear. tandfonline.com

Analogs of nereistoxin have been synthesized where the sulfur-sulfur bond of the 1,2-dithiolane ring is replaced by alternative sulfur-linked groups. wikipedia.org These derivatives, such as cartap (B107815), bensultap (B1668009), and thiocyclam (B1196929), are often less toxic to mammals while retaining good insecticidal activity, acting as pro-insecticides that are metabolized to nereistoxin or related active forms in the target organism. wikipedia.orgbenchchem.combenchchem.comanalis.com.my This suggests that modifications to the dithiolane ring system can influence activity and selectivity.

Studies on various derivatives have aimed to understand the impact of substituents on the nitrogen atom and the dithiolane ring. tandfonline.comtandfonline.com For instance, replacing the dimethylamino group or modifying the dithiolane ring size and substitution pattern can significantly alter insecticidal and acaricidal activity. tandfonline.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies apply computational methods to correlate molecular properties with biological activity, allowing for the prediction of activity based on chemical structure. ui.ac.idmdpi.com QSAR approaches have been used to study nereistoxin compounds and their isomers to understand the influence of various molecular descriptors on their biological effects. pku.edu.cnresearchgate.net

Electronic Effects on Receptor Binding and Activity

Electronic properties of a molecule, such as charge distribution and electronegativity, play a significant role in its interaction with biological targets like receptors and enzymes. ui.ac.idnih.govmdpi.com QSAR studies on nereistoxin compounds and their isomers have investigated the relationship between electronic properties and biological activity. pku.edu.cn These studies often utilize parameters like Taft inductive constants to quantify the electronic effects of substituents. researchgate.net Understanding how electronic effects influence the binding affinity to insect nAChRs is crucial for designing more potent analogs.

Lipophilicity and its Influence on Biological Efficacy

Lipophilicity, typically quantified by the logarithm of the octanol-water partition coefficient (logP), is a key physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion in biological systems, as well as its interaction with lipophilic environments like cell membranes and receptor binding sites. mdpi.comnih.govnih.govresearchgate.netepa.gov QSAR models for various pesticides, including those targeting the nervous system, often include lipophilicity parameters to account for their influence on biological efficacy. nih.govnih.govepa.gov While specific detailed QSAR studies solely focused on the lipophilicity of nereistoxin oxalate (B1200264) were not extensively found, general QSAR principles applied to related insecticides and the inclusion of lipophilicity in broader QSAR models for nereistoxin derivatives indicate its relevance in their biological activity. researchgate.netcore.ac.uk

Impact of Isomerism and Stereochemistry on Biological Activity

Isomerism and stereochemistry can significantly impact the biological activity of compounds, as biological targets often exhibit high stereoselectivity in their interactions. researchgate.netsolubilityofthings.comnih.govmichberk.com Different isomers can have varying affinities for receptors, different metabolic fates, and thus different biological potencies and toxicity profiles. researchgate.netsolubilityofthings.comnih.govmichberk.com

Structure-Based Design of Enhanced Analogs

Structure-based design involves using the three-dimensional structure of a biological target, such as a receptor, to guide the design and synthesis of new ligands with improved affinity and activity. acs.org While detailed information on the crystal structure of insect nAChRs bound to nereistoxin oxalate was not found, the understanding gained from SAR and QSAR studies on nereistoxin and its analogs has been instrumental in the rational design of new insecticidal compounds. mdpi.comtandfonline.com

The development of commercial insecticides like cartap, bensultap, and thiocyclam, which are derived from nereistoxin, exemplifies the application of SAR principles in designing enhanced analogs. wikipedia.orgbenchchem.combenchchem.com These analogs often feature modifications to the dithiolane ring or the introduction of different leaving groups that are cleaved in vivo to release the active nereistoxin moiety or a related active form. wikipedia.orgbenchchem.combenchchem.comanalis.com.my Recent research continues to explore modifications to the nereistoxin structure, such as the introduction of phosphonate (B1237965) groups, to develop novel derivatives with potentially improved insecticidal activity and favorable properties. nih.govmdpi.comresearchgate.net Molecular docking studies are often employed in these efforts to predict the binding interactions of designed analogs with target receptors. mdpi.comresearchgate.net

Biological Activity in Target Invertebrate Systems

Insecticidal Efficacy Studies against Key Agricultural Pests

Nereistoxin (B154731) oxalate (B1200264) and its analogues, such as thiocyclam (B1196929) hydrogen oxalate and cartap (B107815), are recognized for their broad-spectrum insecticidal activity against various chewing and sucking insect pests. peptechbio.com These compounds function as nicotinic acetylcholine (B1216132) receptor (nAChR) channel blockers in the insect central nervous system, leading to paralysis and death. ilam.ac.irwikipedia.org Their efficacy has been documented across several economically important insect orders.

Research has consistently demonstrated the effectiveness of nereistoxin analogues against a range of lepidopteran pests, which are among the most destructive to agricultural crops. nih.govnih.gov

Field studies have confirmed the high efficacy of thiocyclam hydrogen oxalate against the rice striped stem borer, Chilo suppressalis. areeo.ac.ir One study noted that application of a 4% granule formulation resulted in larval mortality of 86.01%. areeo.ac.ir Similarly, it has proven effective for controlling the rice leaf folder, Cnaphalocrocis medinalis, with treated plots showing significantly less insect damage compared to untreated plots. peptechbio.comphytojournal.com

The tomato leaf miner, Tuta absoluta, a significant global pest of tomato crops, is another key target. ilam.ac.irareeo.ac.ir Laboratory bioassays have determined the lethal concentration (LC50) of thiocyclam hydrogen oxalate on T. absoluta eggs to be 175.327 ppm. areeo.ac.ir Studies on the oriental armyworm, Mythimna separata, have also shown high susceptibility, with nereistoxin itself causing 100% mortality in pre-third-instar larvae within 48 hours. nih.govmdpi.com

Interactive Data Table: Efficacy of Nereistoxin and its Analogues against Lepidopteran Pests

| Compound | Target Pest | Efficacy Metric | Value | Reference |

| Thiocyclam hydrogen oxalate 4% GR | Chilo suppressalis | Larval Mortality | 86.01% | areeo.ac.ir |

| Thiocyclam hydrogen oxalate | Tuta absoluta (eggs) | LC50 | 175.327 ppm | areeo.ac.ir |

| Nereistoxin | Mythimna separata | Mortality (48h) | 100% | nih.govmdpi.com |

| Thiocyclam hydrogen oxalate 4% G | Cnaphalocrocis medinalis | Yield Increase | 7.69 tonn/ha | phytojournal.com |

Nereistoxin-derived insecticides have demonstrated effective control over coleopteran pests. nih.govnih.gov These compounds are utilized against chewing pests in crops such as cereals, fruits, and vegetables. smagrichem.com While specific efficacy data from recent studies are limited in the provided search results, their established use implies a significant biological activity against this order. They are known to be effective against pests like the Colorado potato beetle. google.com

The insecticidal spectrum of nereistoxin analogues extends to other important pest orders, including Hemiptera and Thysanoptera. nih.govgoogle.com

Studies on nereistoxin derivatives have shown potent activity against hemipteran pests. For instance, certain phosphonate (B1237965) derivatives of nereistoxin exhibited significant toxicity against the green peach aphid, Myzus persicae, and the bird cherry-oat aphid, Rhopalosiphum padi. The LC50 values for the most active derivative against these two species were 42.93 µg/mL and 58.19 µg/mL, respectively. nih.gov The control of pests such as leafhoppers and thrips on rice is another documented application. google.comkingelong.com.vn

Interactive Data Table: Efficacy of Nereistoxin Derivatives against Hemipteran Pests

| Compound Derivative | Target Pest | Efficacy Metric | Value | Reference |

| Nereistoxin Derivative 7b | Myzus persicae | LC50 | 42.93 µg/mL | nih.gov |

| Nereistoxin Derivative 7b | Rhopalosiphum padi | LC50 | 58.19 µg/mL | nih.gov |

| Nereistoxin Derivative 7f | Myzus persicae | LC50 | 138.37 µg/mL | nih.gov |

| Nereistoxin Derivative 7f | Rhopalosiphum padi | LC50 | 131.64 µg/mL | nih.gov |

Acaricidal Activity Research

The application of nereistoxin-based compounds for mite control is an area with limited published research. However, some evidence suggests acaricidal properties. Thiocyclam is noted for its effectiveness against spider mites on fruit trees like apples and on other crops. made-in-china.comherts.ac.uk Despite these applications, detailed scientific studies quantifying the acaricidal efficacy through metrics such as LC50 values against specific mite species are not widely available in the reviewed literature.

Molluscicidal Activity Research

Nereistoxin pesticides have demonstrated significant molluscicidal activity, which is crucial for controlling snail intermediate hosts of parasites. Thiocyclam hydrogen oxalate, in particular, has shown high efficacy. In immersion experiments, it achieved over 82% mortality of snails. This indicates its potential as a tool for snail management in relevant ecosystems. The structural properties of these compounds, especially the cyclic analogues like thiocyclam, appear to enhance their molluscicidal potency.

Investigations into Resistance Mechanisms in Target Organisms

The repeated and widespread use of nereistoxin insecticides has led to the development of resistance in some pest populations. nih.govnih.gov Research into the underlying mechanisms is critical for developing sustainable pest management strategies.

Metabolic resistance is a key mechanism. Studies have identified that Flavin-Containing Monooxygenases (FMOs) play a significant role in the detoxification of nereistoxin insecticides in lepidopteran pests. acs.orgacs.org In one field population of the beet armyworm, Spodoptera exigua, a 50-fold resistance to nereistoxin was linked to the upregulated expression of an FMO gene. acs.orgacs.org This enzyme catalyzes the N-oxidation of the tertiary amine nitrogen in the nereistoxin molecule, a detoxification pathway that reduces the insecticide's effectiveness. acs.org

The role of monooxygenases is further supported by studies using synergists. In populations of the tomato leaf miner, Tuta absoluta, the use of piperonyl butoxide (PBO), a known monooxygenase inhibitor, significantly increased the toxicity of thiocyclam hydrogen oxalate. ilam.ac.ir This suggests that P450 monooxygenases are involved in the detoxification process in this species. The use of such synergists can help to overcome low levels of resistance and reduce the selection pressure for more resistant populations. ilam.ac.ir

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, provides the powerful separation capabilities required to isolate nereistoxin (B154731) and its metabolites from complex samples. High-performance liquid chromatography and gas chromatography, often coupled with mass spectrometry, are the most prominently used techniques.

A sensitive and selective method for the simultaneous detection of nereistoxin (NTX) and its reduced form, dihydronereistoxin (B14167942), utilizes reversed-phase, ion-pair high-performance liquid chromatography with electrochemical detection (HPLC-ECD). nih.govwikipedia.org This approach is particularly advantageous because it can quantify both the disulfide (nereistoxin) and thiol (dihydronereistoxin) forms of the molecule. wikipedia.org

The methodology typically employs a reversed-phase column and an ion-pairing agent in the mobile phase, as nereistoxin is an amine. wikipedia.org Electrochemical detection, using dual gold/mercury (Au/Hg) electrodes, offers high sensitivity for disulfide and thiol compounds. wikipedia.org This technique has proven to be more suitable than gas chromatography for analyzing the reduced form of NTX, which can exhibit poor peak shape due to interactions with residual silanol (B1196071) groups on GC columns. wikipedia.org

Research has demonstrated the method's effectiveness, with a linear standard curve for nereistoxin up to 400 pmol and a detection limit of 10 pmol. nih.gov The electrode response has been shown to be stable for a significant number of injections, ensuring the method's robustness for routine analysis. nih.govwikipedia.org Studies using this method have successfully verified the purity of commercial nereistoxin oxalate (B1200264) samples, confirming the absence of dihydronereistoxin contamination. nih.govwikipedia.org

Table 1: Performance Characteristics of HPLC-ECD Method for Nereistoxin

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | Up to 400 pmol | nih.gov |

| Detection Limit | 10 pmol | nih.gov |

| Electrode Stability | Up to 60 injections | nih.gov |

| Application | Simultaneous detection of Nereistoxin and Dihydronereistoxin | nih.govwikipedia.org |

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful tool for the determination of nereistoxin and its metabolites in biological and environmental samples. nih.gov These methods often involve a derivatization or specific extraction step to handle the volatility and polarity of the analytes.

One effective technique is headspace solid-phase microextraction (SPME) coupled with GC-MS, which has been successfully applied to analyze nereistoxin and its metabolites in human serum. koreascience.krnih.gov This method involves heating the sample to allow volatile analytes to move into the headspace, where they are adsorbed onto an SPME fiber and subsequently introduced into the GC-MS system. koreascience.krnih.gov This sample preparation technique is simpler and faster than traditional liquid-liquid or solid-phase extraction methods. nih.gov

Another advanced approach involves mixed-mode cationic exchange solid-phase extraction followed by GC-MS for the final identification and quantification in biological fluids. nih.gov This method has demonstrated excellent recovery rates (97±14% in blood samples) and linearity over a concentration range of 0.05-20 mg/L. nih.gov GC-MS methods have been instrumental in forensic toxicology, for instance, in determining the cause of death in fatal intoxications involving nereistoxin-related pesticides like cartap (B107815). nih.gov

Table 2: Linearity Ranges for Nereistoxin and Metabolites by Headspace SPME-GC-MS

| Compound | Linearity Range (µg/mL) | Reference |

|---|---|---|

| Nereistoxin | 0.05 - 5.0 | koreascience.kr |

| N-methyl-N-(2-methylthio-1-methylthiomethyl)ethylamine | 0.05 - 5.0 | koreascience.kr |

| S,S'-dimethyl dihydronereistoxin | 0.01 - 5.0 | koreascience.kr |

| 2-methylthio-1-methylthiomethylethylamine | 0.5 - 10 | koreascience.kr |

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and detailed characterization of nereistoxin oxalate. These methods provide information on the molecular structure, mass, and fragmentation patterns, which are essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool used for the structural elucidation of organic compounds, including nereistoxin and its derivatives. nih.govnih.gov Techniques such as 1H, 13C, and 31P NMR provide detailed information about the chemical environment of each nucleus, allowing for precise molecular characterization. nih.govnih.gov

The structural confirmation of newly synthesized nereistoxin derivatives containing phosphonates has been successfully achieved using these NMR techniques. nih.govnih.gov Spectral data are typically recorded on high-field spectrometers, such as a Bruker 300M, using deuterated solvents like chloroform (B151607) (CDCl3) or deuterium (B1214612) oxide (D2O). nih.gov Furthermore, databases such as ChemicalBook provide reference spectra, including the 13C NMR spectrum for this compound, which serves as a crucial resource for compound identification. chemicalbook.com For the oxalate moiety, 13C NMR studies on similar compounds like imidazolium (B1220033) oxalate show characteristic resonances for the oxalic acid carbons above 160 ppm. researchgate.net

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a key technique for the characterization and confirmation of nereistoxin and its analogues. nih.govresearchgate.net HRMS provides highly accurate mass measurements, which helps in differentiating compounds with similar masses and reducing the risk of false positives. researchgate.net

In the analysis of nereistoxin, electrospray ionization (ESI) is commonly used, and the protonated molecule [M+H]+ is observed as the precursor ion. For nereistoxin (molecular mass: 149.03), this precursor ion is detected at an m/z of approximately 150 or 149.75. koreascience.krresearchgate.net Tandem mass spectrometry (MS/MS) experiments are then performed to generate fragment ions, which are characteristic of the molecule's structure. By gradually increasing the collision energy, specific fragmentation pathways can be elucidated. koreascience.kr This detailed fragmentation data is pivotal for unambiguous identification, especially in complex matrices. core.ac.uknih.govnih.gov

Table 3: Key Mass Spectrometry Fragments of Nereistoxin

| Precursor Ion [M+H]+ (m/z) | Key Fragment Ions (m/z) | Analytical Technique | Reference |

|---|---|---|---|

| 150 | 105, 86, 61 | LC-MS/MS | koreascience.kr |

| 149.75 | 105.05, 71.00 | HILIC-LC-MS/MS | researchgate.net |

While not a primary tool for the complete structural elucidation of nereistoxin, UV-Vis spectroscopy is utilized within specific analytical protocols. Its application is often as a detection method following a separation technique like HPLC or in colorimetric assays. researchgate.netnih.gov

For instance, UV-Vis spectrophotometry is mentioned as one of the instrumental methods, alongside GC-MS and LC-MS, for the analysis of nereistoxin-related compounds. researchgate.netnih.gov The photolysis of nereistoxin under UV light has been studied, indicating that the compound absorbs in the ultraviolet range. researchgate.net In some analytical procedures, UV light is used to visualize nereistoxin derivatives on thin-layer chromatography (TLC) plates. nih.gov

Furthermore, colorimetric methods have been developed for nereistoxin-related insecticides where the analyte induces a color change in a reagent solution, such as gold nanoparticles, which is then quantified by measuring the absorbance change with a UV-Vis spectrophotometer. researchgate.net The oxalate portion of the molecule can also be quantified using UV-Vis methods, often involving the enzymatic degradation of oxalate and subsequent measurement of a colored product. nih.govcore.ac.uk

Sample Preparation and Matrix Effects in Analytical Procedures

The accurate quantification of nereistoxin in complex samples, such as agricultural products and environmental water, is critically dependent on effective sample preparation and the management of matrix effects. researchgate.netkoreascience.kranalis.com.my Matrix effects, which are the alteration of analyte response due to co-eluting substances from the sample matrix, can lead to ion suppression or enhancement in mass spectrometry-based methods, resulting in inaccurate quantification. analis.com.my

Various sample preparation strategies are employed to extract and clean up nereistoxin from diverse matrices. For agricultural products like tea and hulled rice, extraction is often performed using acidic solutions, sometimes containing L-cysteine. researchgate.netkoreascience.kr Cleanup steps may involve liquid-liquid extraction or the use of solid-phase extraction (SPE) cartridges, such as hydrophilic-lipophilic balanced (HLB) cartridges, and dispersive adsorbents like primary secondary amine (PSA) to remove interfering compounds. researchgate.netkoreascience.kr For instance, in tea analysis, dichloromethane (B109758) has been used to effectively remove caffeine. researchgate.net

To compensate for analyte loss during preparation and to mitigate matrix effects, several strategies are utilized:

Isotopically Labeled Internal Standards (ILIS): An ILIS, such as Nereistoxin-oxalate-D6, is added to the sample at the beginning of the preparation process. eurl-pesticides.eu Since the ILIS has nearly identical chemical and physical properties to the analyte, it experiences similar matrix effects and losses, allowing for accurate correction of the final result. eurl-pesticides.eu

Matrix-Matched Calibration: Calibration standards are prepared in a blank sample extract that is free of the target analyte. koreascience.kranalis.com.my This approach helps to mimic the matrix effects experienced by the analyte in the actual samples, leading to more accurate quantification. koreascience.kr Studies on palm oil have shown that nereistoxin signals can suffer from ion suppression, making matrix-matched or similar calibration techniques essential. analis.com.my

Spiked Calibration Curve: This technique, used as an alternative to matrix-matched calibration, involves spiking known concentrations of the analyte into the sample matrix for calibration and has shown good performance in overcoming matrix effects in palm oil analysis. analis.com.my

Validation studies for these methods often report high recovery efficiencies, typically in the range of 75.3% to 119.9%, with relative standard deviations (RSDs) below 20%, demonstrating the effectiveness of the combined extraction, cleanup, and compensation strategies. researchgate.netkoreascience.kr

| Sample Matrix | Extraction/Cleanup Method | Matrix Effect Compensation | Recovery/RSD | Source |

|---|---|---|---|---|

| Tea (Green, Black, Oolong) | Extraction with 1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in water; cleanup with d-SPE (C18, SAX) and SPE (HLB). | Isotopic internal standard. | 87.6–119.9% recovery; RSDs < 20%. | researchgate.net |

| Agricultural Products (Hulled rice, Soybeans) | Extraction with 2% L-cysteine in 0.05 N HCl; cleanup with MgSO4 and PSA. | Matrix-matched calibrations. | 75.3–108.0% recovery; CV 0.8–7.0%. | koreascience.kr |

| Palm Oil | Liquid-liquid extraction. | Spiked calibration curve technique to overcome ~15% ion suppression. | 85–95% recovery; RSDs < 9%. | analis.com.my |

| General Foods of Plant Origin | Extraction with methanol (B129727) and water. | Isotopically Labeled Internal Standards (e.g., Nereistoxin-oxalate-D6). | Not specified. | eurl-pesticides.eu |

Environmental Fate and Degradation Pathways

Degradation in Soil Environments

The fate of nereistoxin (B154731) oxalate (B1200264) in soil is determined by its susceptibility to degradation by light and microbial activity.

Nereistoxin, the active component of nereistoxin oxalate, and its parent compound, cartap (B107815), are susceptible to photodegradation. One study investigated the photolysis kinetics of cartap and nereistoxin in various solutions under simulated sunlight and UV irradiation. The results indicated that both compounds could be effectively photolyzed by ultraviolet light, with the degradation rate increasing with light intensity. Under a 200 W mercury lamp, the photolysis percentage of both cartap and nereistoxin reached between 81.8% and 100.0% within 6 hours in different solutions. researchgate.net However, the presence of water-soluble components, such as those found in tea, had an inhibitory effect on the photodegradation of both cartap and nereistoxin when compared to their degradation in pure water. researchgate.net

Sunlight is a significant factor in the degradation of pesticides on plant and soil surfaces. researchgate.net The unstable nature of cartap in sunlight contributes to its degradation in open-field conditions. inchem.org

Table 1: Photodegradation of Cartap and Nereistoxin

| Compound | Light Source | Medium | Degradation Percentage | Time (hours) |

|---|---|---|---|---|

| Cartap | 200 W UV Lamp | Various Solutions | 81.8% - 100.0% | 6 |

Nereistoxin-related pesticides, such as cartap, bensultap (B1668009), thiosultap (B1206489), and thiocyclam (B1196929), are known to be metabolized to nereistoxin. koreascience.krnih.gov In insects, thiocyclam is metabolically converted to nereistoxin. nih.gov While specific studies on the microbial metabolism of this compound in soil are limited, the degradation of the oxalate component is well-documented. The oxalate-carbonate pathway involves the oxidation of calcium oxalate by bacteria and fungi, leading to an increase in soil pH and the precipitation of calcite. researchgate.net This process requires the synergistic action of both bacteria and fungi to be effective. researchgate.net

Degradation in Aquatic Systems

The degradation of nereistoxin and its precursors in aquatic environments is influenced by factors such as pH, sunlight, and the presence of other dissolved substances. Cartap, a pro-pesticide of nereistoxin, undergoes hydrolysis, which is pH-dependent. At a pH of 7.4, cartap hydrolyzes more rapidly to form a dithiol and some nereistoxin, compared to its slower hydrolysis at a pH of 6.1 to a monothiol. acs.org This suggests that the dithiol form of cartap is likely the more active channel-blocking agent. acs.org

Photolysis also plays a crucial role in the degradation of these compounds in water. A study on the photolysis of cartap and nereistoxin in water and tea beverages demonstrated their effective degradation under UV light. researchgate.net The half-lives of neonicotinoids, a class of insecticides with a similar mode of action, in water can range from hours to days due to photolysis. nih.govfrontiersin.org However, factors such as high transparency of shallow water can enhance photodegradation. nih.gov The presence of humic acids can inhibit the degradation processes of some neonicotinoids in aquatic environments. nih.gov Thiocyclam hydrogen oxalate is reported to degrade rapidly, preventing the persistence of residues in the environment. nih.gov

The Fenton degradation process has been shown to be effective in breaking down cartap hydrochloride in aqueous solutions. researchgate.net

Plant Metabolism and Residue Dissipation Studies

Studies on radio-labelled cartap hydrochloride have provided insights into its uptake, distribution, and metabolism in plants. In rice plants grown under hydroponic conditions, cartap was rapidly absorbed, with maximum levels in most tissues reached after three days. inchem.org The compound was readily metabolized into water-soluble components. inchem.org High concentrations of the radiolabel were found in the hull and rice bran, with lower levels in the milled rice. inchem.org

In field studies with tea plants, cartap residues decreased rapidly over time, with half-lives in fresh tea leaves ranging from 0.49 to 0.59 days. researchgate.net During the tea production process, cartap was found to degrade into nereistoxin and cartap monothiol. researchgate.net In tomato production, thiocyclam residues have been detected in fruits. researchgate.net

Table 2: Half-life of Cartap in Fresh Tea Leaves

| Parameter | Value |

|---|

Modeling Environmental Fate and Transport

Predictive modeling is a tool used to estimate the environmental fate of pesticides. Research is ongoing to develop and validate experimental procedures that can accurately predict the photodegradation of pesticides in aquatic environments. usda.gov These models aim to quantify the quantum yields of direct photodegradation and the rates of indirect photodegradation reactions to provide more reliable estimates of a pesticide's environmental persistence. usda.gov While general models for pesticide degradation exist, specific models for the environmental fate and transport of this compound are not extensively detailed in the provided search results.

Broader Academic Implications and Future Research Directions

Nereistoxin (B154731) Oxalate (B1200264) as a Molecular Probe in Neurobiological Research

Nereistoxin (NTX), a natural toxin isolated from the marine annelid Lumbriconereis heteropoda, has significant value as a molecular probe in neurobiological research due to its specific interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.orgnih.gov Its chemical similarity to the neurotransmitter acetylcholine allows it to act as a competitive antagonist at the postsynaptic membrane receptor site. seafdec.org.ph

Initial electrophysiological studies on cockroach synapses and frog skeletal muscle demonstrated that nereistoxin blocks the nAChR/ion channel complex, thereby inhibiting synaptic transmission in the central nervous system. wikipedia.orgnih.govseafdec.org.ph This antagonistic action is not limited to insects; studies have shown that nereistoxin also blocks vertebrate nAChRs. For instance, it is an antagonist at frog skeletal muscle nAChRs and has been shown to bind to rat brain α4β2 nAChRs. nih.gov This makes it a useful tool for differentiating between receptor subtypes and for investigating the structure and function of the nAChR ion channel. nih.govnih.gov

Research has utilized nereistoxin to explore the binding sites of the nAChR. Studies using radiolabeled ligands have shown that nereistoxin and its analogs can competitively displace other noncompetitive blockers that bind within the ion channel of the receptor. nih.gov While its primary action is considered to be the blockade of the nAChR, some investigations have noted a weak inhibitory effect on acetylcholinesterase (AChE), though this is not considered its main mechanism for toxicity. seafdec.org.phnih.gov The ability of nereistoxin to interact with nAChRs from different species provides a valuable framework for comparative neuropharmacology and for understanding the evolution and diversity of these critical receptors.

Challenges and Opportunities in Novel Insecticide Development

The development of insecticides based on the nereistoxin scaffold presents both significant challenges and promising opportunities. Nereistoxin was the first animal toxin to be successfully used as a lead compound for the synthesis of commercial insecticides, such as Cartap (B107815), Bensultap (B1668009), and Thiocyclam (B1196929). nih.govnih.gov These compounds act as pro-insecticides, breaking down into the more active nereistoxin in the environment. wikipedia.org

Challenges: A primary challenge is the development of insect resistance. The long-term and extensive use of the few commercial nereistoxin analogue insecticides has led to resistance in various pest populations, including lepidopteran and hemipteran pests. nih.gov This necessitates the continuous development of new derivatives to maintain efficacy. nih.govgoogle.com Furthermore, the initial generation of nereistoxin-based insecticides saw limited use globally, mainly confined to rice cultivation in Japan and China, and they were not licensed in Europe or the USA. wikipedia.org This was partly due to the emergence of other synthetic insecticides with higher potency and better mammalian safety profiles. wikipedia.org

Opportunities: The core structure of nereistoxin offers a unique template for creating novel insecticides. Researchers are actively exploring the synthesis of new derivatives to overcome resistance and broaden the spectrum of activity. nih.govnih.gov A significant opportunity lies in modifying the nereistoxin structure to enhance insecticidal activity while maintaining low environmental impact. google.com Recent research has focused on creating nereistoxin derivatives containing phosphonate (B1237965) and phosphorothioate (B77711) groups. nih.govnih.gov These modifications aim to create compounds with high efficacy against target pests, such as Mythimna separata (oriental armyworm) and Rhopalosiphum padi (bird cherry-oat aphid), that are also biodegradable and safer for non-target organisms. nih.govgoogle.com The development of such bionic pesticides, which originate from natural products, represents a key strategy in extending the utility of this class of insecticides. google.com

Development of Advanced Analytical Techniques for Environmental Monitoring

The widespread use of nereistoxin-related pesticides necessitates the development of sensitive and reliable analytical methods for environmental monitoring and food safety. koreascience.kr Various advanced techniques have been established to detect and quantify nereistoxin and its parent insecticides in different matrices, such as agricultural products, foods of animal origin, and biological fluids. nih.govresearchgate.netresearchgate.net